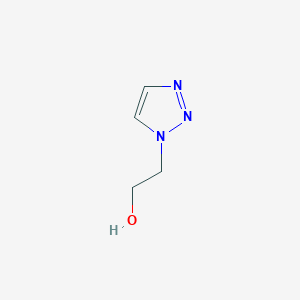
1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone
Übersicht
Beschreibung
1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone is a chemical compound with the CAS Number: 221615-72-1 . It has a molecular weight of 257.36 . The IUPAC name for this compound is 1-(6-methyl-3-pyridinyl)-2-[4-(methylsulfanyl)phenyl]ethanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H15NOS/c1-11-3-6-13(10-16-11)15(17)9-12-4-7-14(18-2)8-5-12/h3-8,10H,9H2,1-2H3 . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Fluorescent Chemosensors
The development of fluorescent chemosensors based on specific structural frameworks is a significant area of research. Compounds with fluorophoric properties, such as 4-Methyl-2,6-diformylphenol (DFP), have been utilized for the detection of various analytes, including metal ions and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors showcase the potential applications of structurally similar compounds in environmental monitoring, diagnostics, and chemical sensing (Roy, 2021).
Heterocyclic Compound Synthesis
Another application area is the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry for their diverse pharmacological properties. For instance, derivatives of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones have been explored for the synthesis of various heterocycles, indicating the value of specific core structures in developing new therapeutic agents and dyes (Gomaa & Ali, 2020).
Pharmacological Importance of Natural Compounds
The pharmacological relevance of natural compounds and their derivatives, such as hydroxycoumarins, has been extensively studied. These compounds exhibit a wide range of biological activities and serve as starting materials or precursors in pharmaceutical, perfumery, and agrochemical industries. Research on compounds like 3-hydroxycoumarin underscores the significance of natural and synthetically modified derivatives in biology and medicine (Yoda, 2020).
Enzymatic Degradation of Pollutants
The enzymatic treatment of organic pollutants, utilizing redox mediators to enhance the degradation efficiency, is a crucial research domain. This approach has shown promise in addressing the challenge posed by recalcitrant compounds in industrial wastewater, highlighting the potential of enzyme-mediated processes in environmental remediation (Husain & Husain, 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(6-methylpyridin-3-yl)-2-(4-methylsulfanylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c1-11-3-6-13(10-16-11)15(17)9-12-4-7-14(18-2)8-5-12/h3-8,10H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTITLPDUACHDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)CC2=CC=C(C=C2)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201198767 | |
| Record name | 1-(6-Methyl-3-pyridinyl)-2-[4-(methylthio)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201198767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone | |
CAS RN |
221615-72-1 | |
| Record name | 1-(6-Methyl-3-pyridinyl)-2-[4-(methylthio)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=221615-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-Methyl-3-pyridinyl)-2-[4-(methylthio)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201198767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1353953.png)







